4-Propanoylbenzonitrile

Antiviral research Interferon pathway RNase L activation

Select 4-Propanoylbenzonitrile for LDL receptor and RNase L pathway programs to ensure synthetic reproducibility and target potency. Unlike common analogs such as 4-acetylbenzonitrile (LogP 1.22), this compound's elongated propanoyl chain (XLogP3 2.1) and strict para-substitution are essential for achieving nanomolar RNase L activation (IC50 2.30 nM). Substitution with ortho/meta isomers or shorter-chain ketones compromises validated synthetic routes and alters pharmacophore profiles. Its orthogonal nitrile and propanoyl handles enable chemoselective transformations to complex ketones and ketimines. Procure now to secure this uniquely potent chemical probe for antiviral pathway investigation and hypercholesterolemia-targeted medicinal chemistry.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 52129-98-3
Cat. No. B104102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propanoylbenzonitrile
CAS52129-98-3
SynonymsEthyl p-Cyanophenyl Ketone;  p-Cyanopropiophenone;  p-Propionylbenzonitrile;  4-Propionylbenzonitrile;  p-Propionylbenzonitrile;  4-(1-Oxopropyl)benzonitrile _x000B_
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3
InChIKeyICQBABYHFYWPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propanoylbenzonitrile (CAS 52129-98-3): Procurement-Grade Physical and Functional Profile for Specialized Synthesis


4-Propanoylbenzonitrile (also known as 4-cyanopropiophenone or 4'-cyanopropiophenone) is an aromatic nitrile characterized by a benzene ring para-substituted with both a cyano group (-C≡N) and a propanoyl group (CH3CH2C=O) [1]. With a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol [1], it is a white to off-white solid at room temperature . The compound possesses a topological polar surface area of 40.9 Ų and an XLogP3 of 2.1, reflecting its intermediate lipophilicity profile [1]. It serves primarily as a key synthetic intermediate in pharmaceutical and medicinal chemistry applications, particularly in the preparation of compounds targeting the LDL receptor pathway and RNase L activation [2].

Why 4-Propanoylbenzonitrile (CAS 52129-98-3) Cannot Be Interchanged with Common Analogs in Regulated or High-Fidelity Synthesis


Substitution with common analogs such as 4-acetylbenzonitrile or positional isomers (e.g., 2- or 3-propanoylbenzonitrile) is not trivial and introduces distinct risks to synthetic outcomes and biological activity. The elongated propanoyl chain in 4-Propanoylbenzonitrile, compared to the acetyl group in 4-acetylbenzonitrile, results in a higher computed lipophilicity (XLogP3 of 2.1 versus a reported logP of 1.22) [1][2]. This difference directly impacts chromatographic retention times, membrane permeability, and the partitioning behavior of downstream products [1][2]. Furthermore, the specific para-substitution pattern is critical for activity in target pathways; for example, 4-Propanoylbenzonitrile has documented nanomolar potency as an RNase L activator (IC50 = 2.30 nM) [3], a functional interaction that may not be preserved or may be severely attenuated with ortho- or meta-substituted isomers or with shorter-chain ketone analogs. Interchanging these compounds without rigorous re-validation would compromise the reproducibility of validated synthetic routes and alter the physicochemical and pharmacological profiles of the final active pharmaceutical ingredients (APIs).

Quantitative Evidence Guide for 4-Propanoylbenzonitrile (CAS 52129-98-3) Relative to Closest Analogs


RNase L Activation Potency: 4-Propanoylbenzonitrile Exhibits Picomolar Activity Compared to a Reference Activator

4-Propanoylbenzonitrile (4-cyanopropiophenone) demonstrates potent activation of RNase L, with an IC50 of 2.30 nM for the inhibition of protein synthesis in a cell-free system [1]. This is a critical activity in the interferon antiviral pathway. In stark contrast, a known reference RNase L activator, RNase L-IN-2, requires a significantly higher concentration to achieve a similar effect, with a reported EC50 of 22 µM . This four-order-of-magnitude difference underscores the exceptional potency of 4-Propanoylbenzonitrile in this specific biological context.

Antiviral research Interferon pathway RNase L activation Biochemical assay

Lipophilicity Differentiation: 4-Propanoylbenzonitrile (XLogP3 = 2.1) is Significantly More Lipophilic than 4-Acetylbenzonitrile (LogP = 1.22)

The lipophilicity of 4-Propanoylbenzonitrile is a key differentiator from its closest analog, 4-acetylbenzonitrile. The computed partition coefficient (XLogP3) for 4-Propanoylbenzonitrile is 2.1 [1], whereas the reported experimental logP for 4-acetylbenzonitrile is 1.22 [2]. This difference of 0.88 log units represents a greater than 7.5-fold increase in its partition between octanol and water. This property directly influences the compound's behavior in reverse-phase chromatography, its solubility profile, and its predicted permeability across biological membranes.

Medicinal chemistry Physicochemical property Lipophilicity ADME

Physicochemical and Solid-State Distinction: 4-Propanoylbenzonitrile Exhibits a Lower Melting Point Range than 4-Acetylbenzonitrile

The solid-state properties of 4-Propanoylbenzonitrile provide a clear and verifiable point of differentiation from 4-acetylbenzonitrile. The melting point of 4-Propanoylbenzonitrile is reported as 54-54.6 °C . In contrast, the literature-reported melting point for 4-acetylbenzonitrile is 56-59 °C [1]. While the difference is modest, it is analytically significant and reflects differences in crystal lattice energy imparted by the bulkier ethyl group versus the methyl group on the ketone functionality.

Solid-state chemistry Physicochemical property Melting point Crystallinity

Distinct Pharmacological Utility: 4-Propanoylbenzonitrile is a Key Intermediate for LDL Receptor Up-Regulators, Distinct from 4-Acetylbenzonitrile's Antimalarial Use

The primary downstream application of 4-Propanoylbenzonitrile is as a crucial intermediate in the synthesis of aryl piperidine derivatives, which are patented as inducers of LDL receptor (LDL-r) expression for the treatment of hypercholesterolemia . This positions it firmly in a cardiovascular and metabolic disease research context. Conversely, 4-acetylbenzonitrile is explicitly documented for its use in the preparation of antimalarial isonitriles [1]. These divergent applications underscore that the two compounds serve non-overlapping roles in medicinal chemistry, each enabling access to entirely distinct pharmacophores.

Pharmaceutical intermediate LDL receptor Hypercholesterolemia Cardiovascular research

Defined Research and Industrial Application Scenarios for 4-Propanoylbenzonitrile (CAS 52129-98-3)


Cardiovascular Drug Discovery: Synthesis of Novel LDL Receptor Up-Regulators

As a key intermediate in the synthesis of aryl piperidine derivatives patented for inducing LDL receptor expression, 4-Propanoylbenzonitrile is essential for medicinal chemistry programs targeting hypercholesterolemia and related cardiovascular diseases . Its procurement is specifically justified for these synthetic routes, where analogs like 4-acetylbenzonitrile would lead to entirely different pharmacophores, as demonstrated by their distinct application in antimalarial drug synthesis [1].

Antiviral and Innate Immunity Research: Probing the 2-5A/RNase L Pathway

Given its potent nanomolar activity (IC50 = 2.30 nM) as an RNase L activator in cell-free protein synthesis assays, 4-Propanoylbenzonitrile is a uniquely valuable chemical probe for investigating the interferon-regulated 2-5A/RNase L antiviral pathway [2]. Its picomolar potency in this assay contrasts sharply with other known activators like RNase L-IN-2 (EC50 = 22 µM), making it the superior tool for studies requiring high sensitivity and robust signal-to-noise ratios .

Method Development for Lipophilic Intermediates in Preparative Chromatography

The higher lipophilicity of 4-Propanoylbenzonitrile (XLogP3 = 2.1) compared to 4-acetylbenzonitrile (LogP = 1.22) necessitates the development of specific chromatographic methods for its purification [3][4]. This property is a critical factor for analytical and process chemists developing or transferring synthetic routes, as it dictates the choice of stationary phases and mobile phase compositions for achieving adequate separation and purity of the compound and its closely related impurities.

Specialized Chemical Synthesis: Chemoselective Ketone and Ketimine Preparation

4-Propanoylbenzonitrile serves as a versatile starting material for chemoselective transformations to yield complex ketones and ketimines [5]. Its para-substitution pattern ensures predictable reactivity in electrophilic aromatic substitutions and cross-coupling reactions, while the presence of the nitrile and propanoyl groups provides orthogonal handles for sequential functionalization. This makes it a valuable building block for synthesizing diverse libraries of compounds in materials science and chemical biology.

Technical Documentation Hub

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